molecular formula C24H24N4O3 B2371697 3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide CAS No. 862810-28-4

3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide

Katalognummer: B2371697
CAS-Nummer: 862810-28-4
Molekulargewicht: 416.481
InChI-Schlüssel: FYPGJLKUCBAASB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide is a novel chemical entity designed for research purposes. While specific biological data for this compound is not currently available, its structure is based on the imidazo[1,2-a]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry. Compounds featuring this core structure have been investigated for a range of pharmacological activities. For instance, research on structurally similar 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine derivatives has identified them as potent and selective cyclooxygenase-2 (COX-2) inhibitors, with some analogs demonstrating superior in vitro inhibitory activity compared to the reference drug celecoxib . Molecular docking studies of these analogs show that the tricyclic core system effectively interacts with the enzyme's active site, providing a rationale for the high potency and selectivity observed . Furthermore, the broader class of imidazo[1,2-a]pyrimidines and related fused heterocycles are frequently explored in preclinical drug discovery for their potential anti-inflammatory, antimicrobial, and anticancer properties . The specific substitution pattern on this compound, featuring a 3,4-diethoxybenzamide group linked to a methylphenyl-imidazopyrimidine core, suggests it is a valuable intermediate or candidate for researchers developing new therapeutic agents, particularly in the fields of inflammation, oncology, and infectious diseases. This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

3,4-diethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-4-30-21-10-9-18(14-22(21)31-5-2)23(29)26-19-13-17(8-7-16(19)3)20-15-28-12-6-11-25-24(28)27-20/h6-15H,4-5H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPGJLKUCBAASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 2-Aminopyrimidine and α-Haloketones

A widely utilized method involves the reaction of 2-aminopyrimidine with α-haloketones under basic conditions. For example, 2-amino-4-methylpyrimidine reacts with phenacyl bromide in ethanol with triethylamine, yielding the imidazo[1,2-a]pyrimidine scaffold.

Mechanistic Insight :

  • Nucleophilic attack of the pyrimidine amine on the α-carbon of the ketone.
  • Intramolecular cyclization via elimination of HX (X = halogen).
  • Aromatization through deprotonation.

Optimization :

  • Catalyst : Brønsted acidic ionic liquids enhance reaction rates and yields (85–92%) under solvent-free conditions.
  • Temperature : Reactions proceed efficiently at 80–100°C within 4–6 hours.

Metal-Catalyzed Cross-Coupling Approaches

Copper(I)-catalyzed aerobic oxidative coupling between 2-aminopyrimidine and ketoxime acetates offers a regioselective pathway. For instance, CuI (10 mol%) in DMSO at 120°C facilitates imidazo[1,2-a]pyrimidine formation in 78% yield.

Advantages :

  • Tolerance for electron-withdrawing/donating substituents.
  • Avoids stoichiometric oxidants.

Preparation of 3,4-Diethoxybenzoyl Chloride

Chlorination of 3,4-Diethoxybenzoic Acid

3,4-Diethoxybenzoic acid undergoes treatment with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 65–70°C for 10–12 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride as a pale-yellow oil (95% purity).

Critical Parameters :

  • Solvent : DMF accelerates chlorination by stabilizing intermediates.
  • Temperature Control : Exothermic reaction necessitates gradual heating to prevent decomposition.

Amide Coupling to Assemble the Target Molecule

Reaction of 5-(Imidazo[1,2-a]Pyrimidin-2-yl)-2-Methylaniline with 3,4-Diethoxybenzoyl Chloride

Procedure :

  • Reagents :
    • 5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline (1.0 eq.)
    • 3,4-Diethoxybenzoyl chloride (1.2 eq.)
    • Triethylamine (2.0 eq.) as base
    • Chloroform as solvent
  • Protocol :
    • Dissolve the aniline derivative in chloroform at 0–5°C.
    • Add triethylamine followed by dropwise addition of acyl chloride.
    • Stir for 4–5 hours at 0–5°C.
    • Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Yield : 67–70%.

Characterization :

  • ¹H NMR : δ 10.27 (s, 1H, NH), 9.28 (s, 1H, pyrimidine-H), 7.94–7.98 (d, 1H, aromatic).
  • HPLC Purity : >95%.

Alternative Solvent Systems and Catalysts

DMF-Based Coupling :

  • Higher reactivity at 0°C enables completion in 2 hours (83% yield).
  • Drawback : Requires rigorous drying to avoid hydrolysis.

Table 1. Comparative Analysis of Amide Coupling Conditions

Parameter Chloroform DMF
Temperature (°C) 0–5 0
Time (h) 4–5 2
Yield (%) 67–70 83
Purity (HPLC, %) 95.95 95.0

Optimization Strategies and Scalability

Solvent-Free Catalytic Systems

Brønsted acidic ionic liquids (e.g., [BMIM][HSO₄]) enable recyclable, metal-free synthesis of intermediates, reducing trace metal contaminants in APIs.

Process Intensification

  • Continuous Flow Reactors : Reduce reaction times by 50% through enhanced mass transfer.
  • In Situ Monitoring : FTIR and HPLC ensure real-time quality control.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

Below is a comparative analysis based on available evidence:

Table 1: Structural and Molecular Comparison
Compound Name Benzamide Substituents Phenyl Ring Substituents Molecular Weight (g/mol) Key Features
Target Compound 3,4-Diethoxy 2-Methyl, 5-imidazopyrimidinyl Not reported High lipophilicity due to ethoxy groups; potential for kinase inhibition
3,4-Difluoro Analog 3,4-Difluoro 2-Methyl, 5-imidazopyrimidinyl 364.355 Increased electronegativity; possible enhanced metabolic stability
4-tert-Butyl Analog 4-tert-Butyl 2-Methoxy, 5-imidazopyrimidinyl Not reported Bulky tert-butyl group may improve target selectivity; methoxy enhances solubility
Key Observations:
  • Lipophilicity : The diethoxy groups in the target compound likely confer higher lipophilicity compared to the difluoro analog, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Steric Influence : The tert-butyl group in the 4-tert-butyl analog introduces steric bulk, possibly modulating interactions with hydrophobic binding pockets in enzymes like DDR1/DDR2 kinases .

Biologische Aktivität

3,4-Diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide is a compound under investigation for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the compound's mechanism of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzo[4,5]imidazo[1,2-a]pyrimidines. Its structure includes:

  • Diethoxy groups at positions 3 and 4.
  • An imidazo[1,2-a]pyrimidine moiety.
  • A 2-methylphenyl group linked to a benzamide.

Target of Action

The primary target of this compound is protein kinase CK2. CK2 is involved in various cellular processes including cell cycle regulation and apoptosis.

Mode of Action

Inhibition of CK2 by this compound can lead to alterations in several biochemical pathways:

  • Cell Cycle Progression : Disruption may lead to cell cycle arrest.
  • Apoptosis : The compound could enhance apoptotic pathways, making it a candidate for cancer treatment.
  • Transcription and Translation : Affecting these processes can alter gene expression profiles critical for cancer cell survival.

Biological Activity

Recent studies have demonstrated the biological activity of this compound through various assays:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against several cancer cell lines. For instance:
    • IC50 values were reported in the low micromolar range, indicating potent activity.
  • In vitro Studies :
    • Inhibition of IL-6 release in response to lipopolysaccharide (LPS) stimulation was observed, suggesting anti-inflammatory properties .

Study on Antiproliferative Effects

A study published in Molecules evaluated various derivatives of similar compounds and highlighted that modifications at specific positions significantly influenced biological activity. The most promising derivatives with hydroxyl and methoxy substituents exhibited selective activity against breast cancer cell lines (IC50 = 3.1 µM) .

Mechanistic Insights

Research indicated that the inhibition of CK2 by this compound could lead to reduced proliferation rates in cancer cells. This was corroborated by assays showing decreased viability in treated cells compared to controls .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntiproliferativeIC50 ~ 3.1 µM against MCF-7
IL-6 InhibitionDose-dependent reduction
Cell Cycle ArrestInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide, and how can intermediates be validated?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Imidazo[1,2-a]pyrimidine core formation : Condensation of 2-aminoimidazoles with 1,3-difunctional aliphatic compounds (e.g., diketones) under reflux in polar aprotic solvents (e.g., DMF) .

Benzamide coupling : React the imidazo[1,2-a]pyrimidine intermediate with 3,4-diethoxybenzoyl chloride via nucleophilic acyl substitution, using a base like triethylamine in dichloromethane .

Validation : Monitor reaction progress via TLC (silica gel, UV detection) and confirm intermediate purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., diethoxy groups, methylphenyl) and imidazo[1,2-a]pyrimidine ring formation. Deuterated DMSO is ideal for solubility .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~495.2 g/mol) and detect fragmentation patterns .
  • XRD (if crystalline) : Resolve ambiguities in stereochemistry or hydrogen bonding .

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • Methodological Answer :

  • In vitro assays :
  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM doses, with 5-fluorouracil as a positive control .
  • Enzyme inhibition : Cyclooxygenase (COX-1/COX-2) inhibition assays using colorimetric kits (e.g., Cayman Chemical) to assess anti-inflammatory potential .
  • Controls : Include vehicle (DMSO) and reference inhibitors (e.g., celecoxib for COX-2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Test palladium or copper catalysts in Suzuki-Miyaura cross-coupling steps to enhance imidazo[1,2-a]pyrimidine formation efficiency .
  • Flow chemistry : Employ continuous flow reactors for exothermic steps (e.g., acylations) to improve heat dissipation and reduce side products .
  • DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading). Example table:
VariableRange TestedOptimal Value
Temperature (°C)60–12090
Solvent (DMF:H2O)3:1–5:14:1
Catalyst (mol%)1–53

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodological Answer :

  • Variable temperature NMR : Perform at 25°C and 60°C to identify dynamic effects (e.g., rotational barriers in diethoxy groups) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G**) .

Q. What strategies are effective for elucidating the compound’s structure-activity relationship (SAR) in target binding?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace diethoxy with methoxy or ethoxymethoxy) and test activity .
  • Molecular docking : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2 PDB: 3LN1). Prioritize residues (e.g., Tyr385, Val349) for mutagenesis validation .
  • SAR Table :
Substituent ModificationIC50 (COX-2, μM)Notes
3,4-Diethoxy0.45Reference
3-Methoxy-4-ethoxy1.2Reduced activity
3,4-Dimethoxy0.8Steric hindrance

Q. How should pharmacokinetic studies be designed to assess bioavailability and metabolic stability?

  • Methodological Answer :

  • In vitro ADME :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction .
  • In vivo models : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats. Collect plasma at 0, 1, 3, 6, 12, 24 h for LC-MS analysis. Calculate AUC and t1/2t_{1/2} .

Data Contradiction Analysis

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Solubility assessment : Measure kinetic solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
  • Metabolite profiling : Identify phase I/II metabolites using LC-QTOF-MS. Test metabolites for activity .
  • Tissue distribution studies : Use radiolabeled compound (e.g., 14C^{14}C) in rodents to assess penetration into target tissues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.